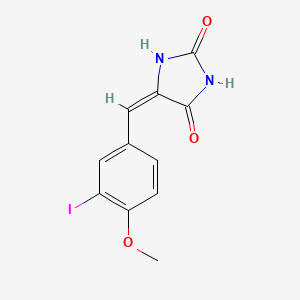![molecular formula C12H10ClN3O2S B5848130 N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5848130.png)
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide, also known as CP-31398, is a small molecule that has been extensively studied for its potential use in cancer therapy. It was first identified as a compound that could restore the function of the tumor suppressor protein p53, which is frequently mutated in cancer cells. CP-31398 has since been shown to have a range of biochemical and physiological effects, and is currently being investigated for its potential as a therapeutic agent.
作用機序
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide works by binding to the DNA-binding domain of mutant p53 proteins, thereby restoring their ability to activate target genes involved in cell cycle arrest, apoptosis, and DNA repair. This leads to the induction of cell death in cancer cells and the inhibition of tumor growth. This compound has also been shown to inhibit the activity of several oncogenic proteins, including MDM2, Akt, and NF-κB, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. It has been shown to induce the expression of several p53 target genes involved in cell cycle arrest, apoptosis, and DNA repair. This compound has also been shown to inhibit the activity of several oncogenic proteins, including MDM2, Akt, and NF-κB, which are involved in cell survival and proliferation. In addition, this compound has been shown to inhibit angiogenesis (the formation of new blood vessels) and to activate the immune system, making it a potential immunotherapeutic agent.
実験室実験の利点と制限
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also soluble in organic solvents such as DMSO, which makes it easy to prepare stock solutions for in vitro experiments. This compound has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, one limitation of this compound is that it has poor pharmacokinetic properties, which may limit its effectiveness in vivo. In addition, this compound has not been extensively studied in humans, and its safety and efficacy in clinical trials are not yet known.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide. One area of research is the development of more potent and selective analogs of this compound that have better pharmacokinetic properties and fewer off-target effects. Another area of research is the investigation of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy, to determine its potential as a combination therapy. Finally, the safety and efficacy of this compound in clinical trials need to be evaluated to determine its potential as a therapeutic agent for cancer patients.
合成法
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of several chemical reagents. The exact synthesis method is not disclosed in the literature due to intellectual property concerns. However, it is known that the final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
科学的研究の応用
N-(2-chlorophenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide has been extensively studied for its potential use in cancer therapy. It has been shown to restore the function of mutant p53 proteins, which are found in over 50% of all human cancers. This compound has also been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumor cells in vitro and in vivo. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2-chlorophenyl)-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-3-1-2-4-9(8)15-11(18)7-19-12-14-6-5-10(17)16-12/h1-6H,7H2,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTCUMOKCXBAQOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(3,4-dichlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5848065.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5848071.png)


![isobutyl 4-{[3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5848083.png)


![{[7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]thio}acetic acid](/img/structure/B5848096.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5848103.png)

![N'-[(cyclohexylcarbonyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5848112.png)
![methyl 2-{[(3H-imidazo[4,5-b]pyridin-2-ylthio)acetyl]amino}benzoate](/img/structure/B5848120.png)

